molecular formula C12H15NO2S B13000916 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B13000916
M. Wt: 237.32 g/mol
InChI Key: FSRKPXPNOVYGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H15NO2S. It is a sulfonamide derivative, characterized by the presence of an isopropyl group and a prop-2-yn-1-yl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-Fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

4-propan-2-yl-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C12H15NO2S/c1-4-9-13-16(14,15)12-7-5-11(6-8-12)10(2)3/h1,5-8,10,13H,9H2,2-3H3

InChI Key

FSRKPXPNOVYGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.